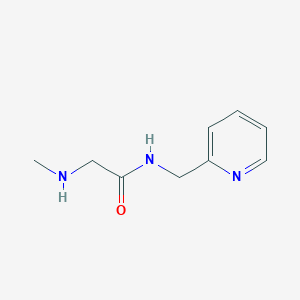

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide

Description

N²-Methyl-N-(pyridin-2-ylmethyl)glycinamide is a substituted glycinamide derivative featuring a methyl group at the N²-position and a pyridin-2-ylmethyl moiety at the N-terminus. Glycinamide derivatives are widely studied for their pharmacological properties, including antiepileptic, enzyme inhibitory, and antiviral activities . The pyridine ring in the structure may enhance solubility and facilitate π-π interactions with biological targets, while the methyl group at N² could modulate steric and electronic properties .

Properties

IUPAC Name |

2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-10-7-9(13)12-6-8-4-2-3-5-11-8/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJUHTPNAXYQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide typically involves the reaction of N-methylglycinamide with 2-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are often conducted in acidic or basic media.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-methyl-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N²-methyl-N-(pyridin-2-ylmethyl)glycinamide with structurally or functionally related glycinamide derivatives, focusing on substituent effects, biological activities, and synthetic strategies.

Structural and Functional Analogues

2.1.1. N,N²-Dimethyl-N-(pyridin-2-yl)glycinamide

- Structure : Differs by the absence of a methylene spacer between the pyridine ring and the glycinamide nitrogen.

- Key Properties : The direct attachment of the pyridin-2-yl group may reduce conformational flexibility compared to the pyridin-2-ylmethyl variant. This could influence binding affinity to targets requiring specific spatial arrangements.

- Synthesis : Prepared via solid-phase methods or ester-amide transformations, as seen in related pyridinyl glycinamides .

2.1.2. N-Carbamoyl-N²-pyridin-2-ylglycinamide

- Structure : Incorporates a carbamoyl group (NH₂-C=O) at the N-position.

- Biological Relevance : Carbamoyl derivatives are often explored for their hydrogen-bonding capacity, which can enhance interactions with enzymes or receptors. Such modifications are common in kinase inhibitors and antimicrobial agents .

2.1.3. Z-Glycinamide Derivatives (e.g., N-Z,N'-benzyl glycinamide)

- Structure : Features a carbobenzyloxy (Z) group at the N-terminus and a benzyl group at N'.

- Bioactivity : Demonstrated antiepileptic activity in animal models due to improved brain penetration compared to unsubstituted glycine .

- Pharmacokinetics : The hydrophobic benzyl group enhances blood-brain barrier permeability, a critical factor for central nervous system-targeted drugs .

2.1.4. Ethyl-N-pyridin-2-ylglycinate

- Structure : An ester analog with an ethoxy group replacing the amide.

- Properties : Esters are typically more lipophilic than amides but are prone to hydrolysis in vivo, which can limit their utility as prodrugs .

Structure-Activity Relationship (SAR) Insights

- Pyridine Substitution: Pyridin-2-yl groups enhance solubility and enable π-stacking with aromatic residues in proteins.

- Linker Flexibility : The methylene spacer in N-(pyridin-2-ylmethyl) derivatives may offer superior binding kinetics compared to rigid analogs like N-(pyridin-2-yl)glycinamides .

Biological Activity

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a glycinamide backbone with a methyl group and a pyridin-2-ylmethyl substituent. The structural characteristics of this compound facilitate its binding to biological targets through various interactions such as hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. For example, it has been shown to act as an inhibitor for certain histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in cancer progression .

1. Anticancer Properties

This compound has been studied for its potential anticancer effects. Research indicates that HDAC inhibitors can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes . The compound's ability to inhibit HDACs may contribute to its effectiveness against various cancer types.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. By modulating pathways involved in neuroinflammation and oxidative stress, this compound could potentially offer therapeutic benefits in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of HDACs leading to apoptosis in colorectal cancer cells. |

| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell cultures. |

| Study C | Enzyme Interaction | Identified as a potent ligand for specific enzyme targets involved in metabolic pathways. |

Case Study 1: Anticancer Activity

In a controlled study, this compound was administered to human colorectal adenocarcinoma cell lines. The results indicated a significant reduction in cell viability, correlating with increased levels of apoptosis markers. This suggests that the compound may serve as a promising candidate for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

A neuroprotective study involving rat models of induced oxidative stress demonstrated that treatment with this compound resulted in decreased neuronal death and improved cognitive function assessments compared to controls. This indicates potential for therapeutic use in conditions such as Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.